molecular formula C5H9Br B093029 (Bromomethyl)cyclobutane CAS No. 17247-58-4

(Bromomethyl)cyclobutane

Cat. No.: B093029
CAS No.: 17247-58-4
M. Wt: 149.03 g/mol
InChI Key: FLHFTXCMKFVKRP-UHFFFAOYSA-N
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Description

(Bromomethyl)cyclobutane, also known as cyclobutylmethyl bromide, is an organic compound with the molecular formula C5H9Br. It is a brominated derivative of cyclobutane, characterized by a bromomethyl group attached to the cyclobutane ring. This compound is used as a building block in organic synthesis due to its reactivity and structural properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: (Bromomethyl)cyclobutane can be synthesized through the bromination of cyclobutylmethanol. The process involves the reaction of cyclobutylmethanol with a brominating agent such as phosphorus tribromide (PBr3) or hydrobromic acid (HBr) in the presence of a solvent like dichloromethane. The reaction typically occurs under reflux conditions to ensure complete conversion .

Industrial Production Methods: On an industrial scale, this compound is produced using high-purity cyclobutylmethanol as the starting material. The bromination is carried out in a highly controlled environment to achieve high yield and purity. The use of triarylphosphites in the presence of bromine in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) is a common method to ensure high productivity and purity .

Chemical Reactions Analysis

Types of Reactions: (Bromomethyl)cyclobutane undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.

    Elimination Reactions: Potassium tert-butoxide (KOtBu) in tert-butanol.

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products:

    Nucleophilic Substitution: Cyclobutyl alcohol, cyclobutyl cyanide, cyclobutylamine.

    Elimination: Cyclobutene.

    Oxidation: Cyclobutanone.

    Reduction: Cyclobutylmethane.

Scientific Research Applications

(Bromomethyl)cyclobutane is utilized in various scientific research fields:

    Chemistry: It serves as a precursor in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Used in the study of enzyme mechanisms and protein modifications.

    Medicine: Investigated for its potential in drug development and as an intermediate in the synthesis of bioactive compounds.

    Industry: Employed in the production of specialty chemicals and materials.

Comparison with Similar Compounds

    Cyclobutyl bromide (C4H7Br): Similar structure but lacks the methyl group.

    (Bromomethyl)cyclopropane (C4H7Br): Contains a three-membered ring instead of a four-membered ring.

    Cyclobutylmethyl chloride (C5H9Cl): Chlorine atom instead of bromine.

Uniqueness: (Bromomethyl)cyclobutane is unique due to its combination of a strained four-membered ring and a reactive bromomethyl group. This combination imparts distinct reactivity and stability, making it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

bromomethylcyclobutane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9Br/c6-4-5-2-1-3-5/h5H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLHFTXCMKFVKRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10370428
Record name (Bromomethyl)cyclobutane
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17247-58-4
Record name (Bromomethyl)cyclobutane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17247-58-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (Bromomethyl)cyclobutane
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (Bromomethyl)cyclobutane
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (Bromomethyl)cyclobutane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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